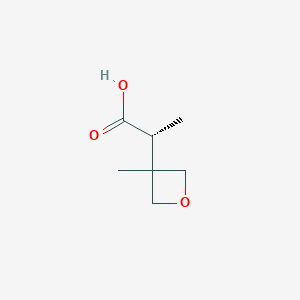

![molecular formula C22H26N4O3 B2553340 1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-68-3](/img/structure/B2553340.png)

1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present. For example, the purine ring might undergo reactions similar to those of other purines, such as deamination or ring-opening reactions. The oxazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Applications De Recherche Scientifique

Immunotherapeutic Applications

Research has shown the potential of certain purine analogs as immunotherapeutic agents. For instance, novel analogues synthesized within the thiazolo[4,5-d]pyrimidine ring system, aiming to explore the immunomodulatory effects of inserting a sulfur atom in place of nitrogen at position 7 of the purine ring, demonstrated significant immunoactivity. These compounds were evaluated for their ability to potentiate various murine immune functions, showing promising results in enhancing natural killer cell cytotoxicity and providing protection against Semliki Forest virus in mice, suggesting their potential as immunotherapeutic agents (Nagahara et al., 1990).

Antiviral Activity

Purine analogs have also been synthesized and evaluated for their antiviral activities. Studies involving the synthesis of sugar-modified nucleoside derivatives and their evaluation against the Semliki Forest virus highlighted similar activities to known compounds, indicating the potential of these analogs in antiviral applications (Kini et al., 1991).

Adenosine Receptor Ligands and Anticonvulsants

The synthesis of oxazolo[2,3-f]purinediones and their evaluation as adenosine receptor ligands showcased affinity at low micromolar concentrations, particularly towards the adenosine A(2A) receptor, with certain compounds displaying significant selectivity and activity as anticonvulsants in preclinical models. This indicates their potential use in neurological disorders or as a basis for developing new therapeutic agents (Drabczyńska et al., 2004).

Anticancer, Anti-HIV, and Antimicrobial Activities

Further research into triazolo[4,3-e]purine derivatives highlighted their in vitro anticancer, anti-HIV, and antimicrobial properties, with some compounds showing considerable activity against specific cancer cell lines, moderate anti-HIV activity, and significant antimicrobial effects. These findings suggest the diverse therapeutic potential of purine analogs in treating various diseases (Ashour et al., 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-2-octyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-3-4-5-6-7-11-14-25-20(27)18-19(24(2)22(25)28)23-21-26(18)15-17(29-21)16-12-9-8-10-13-16/h8-10,12-13,15H,3-7,11,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHJTJMKVIKHIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2553261.png)

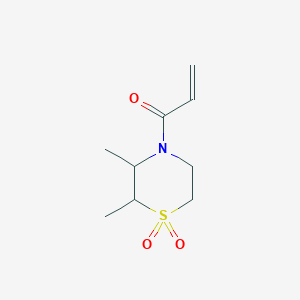

![7-ethyl-N-(2-(4-fluorophenoxy)ethyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2553262.png)

![6-[2-[(E)-but-2-enoxy]phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2553263.png)

![methyl 4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2553267.png)

![2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B2553271.png)

![3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2553272.png)

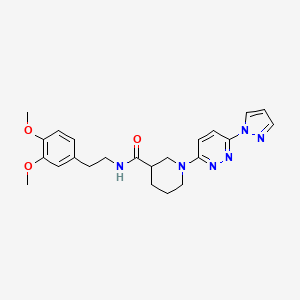

![2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2553275.png)

![1-((2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2553276.png)

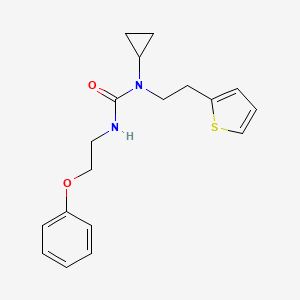

![N-benzyl-N-ethyl-2-{[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553279.png)

![4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid](/img/structure/B2553280.png)